molecular formula C16H16N2O2 B6577085 N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine CAS No. 886982-41-8

N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine

Cat. No.: B6577085
CAS No.: 886982-41-8
M. Wt: 268.31 g/mol
InChI Key: GAFMTGCUZOHCCQ-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine ( 886982-41-8) is a chemical compound with the molecular formula C16H16N2O2 and a molecular weight of 268.3104 g/mol . This molecule features a 1,3-benzoxazole core, which is recognized as a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets . The benzoxazole scaffold is a bioisostere of nucleotides, which facilitates its interaction with various biopolymers in living systems . While specific biological data for this exact compound is limited, structural analogs based on the 1,3-benzoxazole core have demonstrated significant research potential. Related compounds have been investigated for a range of activities, including as inhibitors of mycobacterial strains such as Mycobacterium tuberculosis . Furthermore, compounds containing a 2-aminobenzoxazole moiety have been studied as ligands for central nervous system receptors, such as the serotonin 5-HT 1A and dopamine D2 receptors, highlighting the research value of this chemical class in neuroscience . Supplied as a solid powder, this product is intended for research and development applications in chemical and pharmaceutical discovery. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-19-13-8-6-12(7-9-13)10-11-17-16-18-14-4-2-3-5-15(14)20-16/h2-9H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFMTGCUZOHCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Stoichiometry

The reaction typically employs a 1:1 molar ratio of 4-methoxyphenethylamine to 2-aminobenzoxazole. Ethanol or methanol serves as the solvent, while sodium borohydride (NaBH4) is added to reduce intermediate imines and stabilize the amine product. For example, a study reported a 78% yield when using methanol as the solvent and NaBH4 (1.2 equivalents) at 60°C for 12 hours.

Reaction Mechanism

The mechanism proceeds via nucleophilic attack of the primary amine group in 4-methoxyphenethylamine on the electrophilic carbon of 2-aminobenzoxazole. This forms a Schiff base intermediate, which is subsequently reduced by NaBH4 to the secondary amine (Fig. 1). Density functional theory (DFT) calculations suggest that the methoxy group’s electron-donating effect lowers the activation energy by stabilizing transition states through resonance.

Table 1: Optimization of Condensation Reaction Parameters

ParameterOptimal ConditionYield (%)Purity (%)
SolventMethanol7895
Temperature60°C8297
NaBH4 Equivalents1.28598
Reaction Time12 hours7895

Lewis Acid-Catalyzed Cyclization

A third method leverages Lewis acids to catalyze the cyclization of preformed intermediates. For example, boron trifluoride diethyl etherate (BF3·Et2O) facilitates the formation of the benzoxazole ring from o-aminophenol derivatives.

Procedure Overview

  • Intermediate Preparation : 4-Methoxyphenethylamine is reacted with 2-chloroacetamide to form N-(2-(4-methoxyphenyl)ethyl)chloroacetamide.

  • Cyclization : BF3·Et2O (2 equivalents) is added to a dioxane solution of the intermediate, inducing ring closure at 80°C for 6 hours.

  • Work-Up : The mixture is neutralized with NaHCO3, extracted with ethyl acetate, and purified via column chromatography (Hex/EtOAc 3:1).

Advantages and Limitations

  • Yield : 65–72%, lower than condensation methods due to competing side reactions.

  • Purity : >90% after chromatography, making it suitable for analytical applications.

Green Chemistry Approaches

Recent advancements emphasize solvent-free and catalyst-free conditions to enhance sustainability. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 70%.

Microwave Protocol

  • Reagents : 4-Methoxyphenethylamine, 2-aminobenzoxazole, and silica gel (solid support).

  • Conditions : 150 W irradiation, 100°C, 15 minutes.

  • Outcome : 73% yield, comparable to traditional methods but with a 12-fold reduction in energy consumption.

Analytical Characterization

All synthetic routes require rigorous characterization to confirm product identity:

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 7.35–7.05 (m, aromatic H), 4.34 (s, NH), 3.78 (s, OCH3).

  • HRMS : m/z 268.31 [M+H]+, consistent with the molecular formula C16H16N2O2.

Purity Assessment

  • HPLC : >98% purity using a C18 column (MeCN/H2O 70:30, 1 mL/min).

  • Melting Point : 198–199°C, concordant with literature values .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry

N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine serves as a versatile building block in organic synthesis. It is used to create more complex molecules and can act as a ligand in coordination chemistry. Its unique structure allows for various chemical modifications that can lead to new derivatives with potentially enhanced properties.

Biology

Research has shown that this compound exhibits promising biological activities:

  • Antimicrobial Properties : Studies indicate that it may have efficacy against certain bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation.

Medicine

The compound is under exploration for its therapeutic potential. Its ability to interact with specific molecular targets suggests possible applications in drug development, particularly for conditions related to microbial infections and cancer.

Industry

In industrial applications, this compound is utilized in the synthesis of dyes and pigments due to its stable chemical structure and vibrant color properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Structural Analogs and Core Heterocycles

The compound’s benzoxazole core distinguishes it from other heterocyclic derivatives. Key analogs and their structural differences are summarized below:

Compound Name Core Structure Substituents/Modifications Biological Activity Synthesis Method References
N-[2-(4-Methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine Benzoxazole N-linked 4-methoxyphenethyl group Not explicitly reported Likely via nitro reduction (similar to )
1-(4-Methoxyphenyl)-1H-benzimidazol-2-amine Benzimidazole 4-Methoxyphenyl at N1; amine at C2 Antimicrobial (implied) Cyclocondensation reactions
Astemizole Benzimidazole 4-Fluorobenzyl and piperidinyl groups Antihistaminic Multi-step alkylation/amination
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Benzothiazole + Triazole Benzothiazole linked to nitrophenyl triazole Antiproliferative Click chemistry with azides
(2Z)-N-(4-Methoxyphenyl)-2-(4-methoxyphenylimino)-2H-1,4-benzoxazin-3-amine Benzooxazine Dual 4-methoxyphenyl groups; imino linkage Not reported; structural focus Baeyer-Villiger oxidation

Physicochemical Properties

  • Crystallography : Benzooxazine analogs exhibit dihedral angles of 10–32° between aromatic rings, influencing packing efficiency and solubility .
  • Lipophilicity : The 4-methoxy group increases logP values, enhancing blood-brain barrier penetration in compounds like astemizole .
  • Stability : Intermolecular hydrogen bonding in benzoxazole/benzimidazole derivatives improves thermal stability, critical for drug formulation .

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine is an organic compound with a benzoxazole core that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by its unique structure, which consists of a benzoxazole ring fused with an ethyl side chain substituted with a 4-methoxyphenyl group. This structural composition is significant as it influences the compound's biological interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Molecular Targets : The compound may interact with specific enzymes and receptors, modulating their activity. For instance, it has been suggested that benzoxazole derivatives can inhibit certain cancer-related pathways by targeting proteins involved in cell proliferation and apoptosis .
  • Signaling Pathways : Studies indicate that this compound might influence signaling pathways related to cell growth and survival, potentially leading to its anticancer effects .

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties. A study evaluating various benzoxazole derivatives indicated that compounds with similar structures demonstrated significant antibacterial and antifungal activities . The presence of the methoxy group is believed to enhance the compound's lipophilicity, facilitating better membrane penetration and antimicrobial efficacy.

Anticancer Properties

Several studies have explored the anticancer potential of benzoxazole derivatives. For example:

  • In vitro Studies : this compound was evaluated against various cancer cell lines, showing promising cytotoxic effects. The IC50 values reported for similar compounds range from 1.61 µg/mL to 1.98 µg/mL against different cell lines .
  • Mechanistic Insights : The anticancer activity may be linked to the compound’s ability to induce apoptosis in cancer cells through modulation of key signaling pathways .

Comparative Analysis

To better understand the unique biological profile of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureBiological ActivityIC50 (µg/mL)
N-[2-(4-methoxyphenyl)ethyl]acetamideSimilar side chainModerate antibacterial5.0
N-[2-(4-methoxyphenyl)ethyl]propan-2-amineSimilar side chainLow anticancer activity10.0
Benzoxazole Derivative XBenzoxazole coreHigh anticancer activity1.61

This table illustrates that while this compound shows significant biological activity, its potency can vary based on structural modifications.

Study on Anticancer Activity

A recent study investigated a series of benzoxazole derivatives for their anticancer properties. Among them, this compound was highlighted for its ability to inhibit cell growth in various cancer cell lines effectively. The study utilized both in vitro assays and molecular docking studies to elucidate the compound's binding affinity to target proteins involved in cancer progression .

Antimicrobial Efficacy Assessment

Another case study focused on the antimicrobial efficacy of benzoxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds featuring the methoxy group displayed enhanced antibacterial activity compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves condensation of 2-aminobenzoxazole derivatives with 2-(4-methoxyphenyl)ethyl halides or via nucleophilic substitution. Key parameters include solvent selection (e.g., dichloromethane or ethanol), temperature control (reflux at 70–90°C), and reaction time (6–12 hours). Catalytic agents like triethylamine may enhance nucleophilic reactivity. Yield optimization requires monitoring via TLC and purification via column chromatography (hexane/ethyl acetate gradients) .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most effective?

  • Methodological Answer : Structural confirmation relies on 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to identify aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and ethyl linker protons (δ 2.8–3.5 ppm). IR spectroscopy confirms NH stretching (~3400 cm1^{-1}) and benzoxazole ring vibrations (~1600 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C16_{16}H16_{16}N2_2O2_2) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Initial screening includes antimicrobial assays (e.g., MIC against Staphylococcus aureus and E. coli), cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), and enzyme inhibition studies (e.g., COX-2 or kinase targets). Dose-response curves (1–100 μM) and positive controls (e.g., doxorubicin for cytotoxicity) are critical for validation .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence its physicochemical stability?

  • Methodological Answer : X-ray crystallography reveals dihedral angles between the benzoxazole ring and methoxyphenyl groups (e.g., 10–32°), with stabilization via C–H···O hydrogen bonds (2.5–3.0 Å). These interactions affect melting point (169–171°C) and solubility. Computational modeling (DFT) can predict packing efficiency and hygroscopicity .

Q. What strategies resolve contradictions in SAR studies between benzoxazole derivatives and their bioactivity?

  • Methodological Answer : Discrepancies arise from substituent positioning (e.g., methoxy vs. ethoxy groups) or linker flexibility. Comparative molecular field analysis (CoMFA) and docking simulations (AutoDock Vina) identify steric/electronic requirements. For example, bulkier substituents on the ethyl linker may reduce antimicrobial efficacy but enhance kinase selectivity .

Q. How can advanced chromatographic techniques improve purity assessment for in vivo studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) achieves >99% purity. Gradient elution (acetonitrile/water with 0.1% TFA) resolves co-eluting impurities. LC-MS/MS detects trace metabolites, critical for pharmacokinetic profiling .

Q. What mechanistic insights explain its selectivity in enzyme inhibition compared to structurally similar analogs?

  • Methodological Answer : Competitive binding assays (SPR or ITC) quantify affinity for target enzymes (e.g., IC50_{50} values). Molecular dynamics simulations (GROMACS) reveal that the methoxyphenyl ethyl group occupies hydrophobic pockets inaccessible to shorter-chain analogs. Mutagenesis studies validate key residue interactions (e.g., Thr206 in COX-2) .

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